2-Bromo-1-iodo-4-(trifluoromethoxy)benzene
Overview
Description
2-Bromo-1-iodo-4-(trifluoromethoxy)benzene is an organohalogen compound with the molecular formula C7H3BrF3IO. It is known for its unique structure, which includes both bromine and iodine atoms attached to a benzene ring, along with a trifluoromethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
It’s known that this compound is often used as a building block in organic synthesis , suggesting that its targets could be various, depending on the specific reactions it’s involved in.
Mode of Action
The mode of action of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene is largely dependent on the specific chemical reaction it’s used in. As a halogenated aromatic compound, it can participate in various types of organic reactions, such as nucleophilic aromatic substitution .
Pharmacokinetics
As a rule of thumb, the pharmacokinetic properties of a compound are influenced by factors such as its molecular weight, lipophilicity, and the presence of functional groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store this compound at 2-8°C . Furthermore, the compound’s reactivity can be influenced by factors such as temperature, pH, and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 1-iodo-4-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature or slightly elevated .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-iodo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are used under mild conditions to form biaryl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biaryl compound with a trifluoromethoxy group .
Scientific Research Applications
2-Bromo-1-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene
- 4-Bromo-2-iodo-1-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
2-Bromo-1-iodo-4-(trifluoromethoxy)benzene is unique due to the specific positioning of the bromine, iodine, and trifluoromethoxy groups on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-iodo-4-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYKHWUVIXTALH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428252 | |
Record name | 2-bromo-1-iodo-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883546-30-3 | |
Record name | 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883546-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-1-iodo-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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